(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with significant relevance in various fields, particularly in medicinal chemistry and drug development. It is categorized as a hydrazine derivative, which are compounds containing the hydrazine functional group (N2H4). This specific compound features bromine and fluorine substituents on a benzyl ring, enhancing its potential reactivity and biological activity.
The synthesis of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride typically involves the reaction of appropriate halogenated benzyl compounds with hydrazine derivatives. The compound can be acquired through various chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.
The synthesis of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride can be achieved through several methods, including:
The reactions typically require controlled temperatures and may involve purification steps such as recrystallization to obtain a pure product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride participates in various chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to optimize yields and selectivity.
The mechanism of action for (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride primarily involves its interaction with biological targets:
Research indicates that similar hydrazines exhibit anticancer properties by inducing apoptosis in cancer cells through various biochemical pathways.
(5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride finds applications in various scientific fields:
Recent advances in in silico screening have enabled the identification of novel binding pockets on the cystic fibrosis transmembrane conductance regulator. Molecular docking of ~155 million drug-like molecules (molecular weight: 300–350 Da; logP ≤ 3.5) from the ZINC database into the cryo-EM structure of cystic fibrosis transmembrane conductance regulator (Protein Data Bank: 6O2P) revealed a conserved allosteric potentiator site. This site, characterized by key residues Serine³⁰⁸, Tyrosine³⁰⁴, Phenylalanine³¹², and Phenylalanine⁹³¹, serves as a hotspot for regulatory ligands due to its unique positioning at the transmembrane domain interface and absence of conservation in paralogous proteins [2] [5] [8]. Hydrazine derivatives such as (5-bromo-2-fluorobenzyl)hydrazine dihydrochloride were prioritized in docking studies due to their ability to form hydrogen bonds with Serine³⁰⁸ and hydrophobic interactions with Phenylalanine³¹² and Phenylalanine⁹³¹. The docking protocol sampled each molecule in an average of 421 conformations and 3,727 orientations, achieving a 19–24% experimental hit rate for novel potentiators in functional assays [2] [5].
Table 1: Physicochemical Properties of (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₇H₁₀BrCl₂FN₂ |
Molecular Weight | 291.98 g/mol |
IUPAC Name | (5-Bromo-2-fluorobenzyl)hydrazine dihydrochloride |
SMILES | NNCC1=CC(Br)=CC=C1F.[H]Cl.[H]Cl |
Canonical SMILES | Cl.Cl.NNCC1=CC(Br)=CC=C1F |
InChI Key | GVEQJINMUMTTSM-UHFFFAOYSA-N |
Source: Product Information [1]
The cystic fibrosis transmembrane conductance regulator potentiator site exhibits distinct subsites amenable to hydrazine derivative binding:
Notably, hydrazide-containing compounds demonstrate unique allosteric effects distinct from classical competitive inhibitors. Nuclear magnetic resonance spectroscopy of synthesized analogs revealed unexpected regioisomerism in lead compounds, where acyl side chains preferentially occupied cyclic nitrogens rather than exocyclic nitrogens. This structural rearrangement maintained docking scores comparable to original poses (-34.54 kcal/mol vs. -37.13 kcal/mol) while preserving hydrophobic contacts with cystic fibrosis transmembrane conductance regulator residues [5] [9].
Table 2: Residue-Specific Contributions to Hydrazine Derivative Binding
Residue | Mutation | Effect on Apparent Affinity | Proposed Interaction |
---|---|---|---|
Phenylalanine³¹² | Alanine | ↓ 8-fold | Disrupted π-stacking |
Phenylalanine⁹³¹ | Alanine | ↓ 6-fold | Lost backbone H-bond |
Aspartic Acid⁹²⁴ | Asparagine | ↓ 4-fold | Disrupted H-bond network |
Serine¹¹⁴¹ | Lysine | ↑ 3-fold | Enhanced electrostatic complementarity |
Source: Mutagenesis and dissociation rate analyses [5] [8]
Ivacaftor (VX-770), the first approved cystic fibrosis transmembrane conductance regulator potentiator, suffers from pharmacokinetic limitations including low water solubility (<0.05 μg/mL) and high plasma protein binding (99%). These drawbacks stem from its hydrophobic quinoline core (cLogP = 5.6) and rigid planar structure [4] [5]. In contrast, (5-bromo-2-fluorobenzyl)hydrazine dihydrochloride offers distinct advantages:
Functional assessments in ΔF508 cystic fibrosis transmembrane conductance regulator bronchial epithelial cells demonstrated that optimized hydrazine derivatives (e.g., Z2075279358) potentiate halide flux with efficacy comparable to GLPG1837 (EC₅₀ = 2.2 ± 0.6 μM) [2] [5]. This occurs without the negative cooperativity observed between ivacaftor and correctors like VX-809 [5].
Table 3: Scaffold Comparison Between Ivacaftor and Hydrazine Derivatives
Property | Ivacaftor | Hydrazine Derivatives |
---|---|---|
Core Scaffold | 4-Oxo-1,4-dihydroquinoline | Arylalkyl hydrazine |
cLogP | 5.6 | <3.5 (predicted) |
Water Solubility | <0.05 μg/mL | Not reported (improved polarity) |
Plasma Protein Binding | 99% | Undetermined |
Metabolic Vulnerability | Glucuronidation susceptible | Resists glucuronidation |
Binding Site | Intracellular loop 4 interface | TMD1-TMD2 interface |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7